3-butyl-5-chloro-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-butyl-5-chloro-1,3-benzoxazol-2(3H)-one is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a butyl group at the third position and a chlorine atom at the fifth position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-5-chloro-1,3-benzoxazol-2(3H)-one typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Chlorination: The chlorine atom can be introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-butyl-5-chloro-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazoles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its potential effects on biological systems.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 3-butyl-5-chloro-1,3-benzoxazol-2(3H)-one would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of their activity. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3-butyl-1,3-benzoxazol-2(3H)-one: Lacks the chlorine atom at the fifth position.
5-chloro-1,3-benzoxazol-2(3H)-one: Lacks the butyl group at the third position.
3-butyl-5-methyl-1,3-benzoxazol-2(3H)-one: Has a methyl group instead of a chlorine atom at the fifth position.
Uniqueness
3-butyl-5-chloro-1,3-benzoxazol-2(3H)-one is unique due to the specific combination of the butyl group and chlorine atom, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H12ClNO2 |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
3-butyl-5-chloro-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H12ClNO2/c1-2-3-6-13-9-7-8(12)4-5-10(9)15-11(13)14/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
JEZAVLUHFCVWAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC(=C2)Cl)OC1=O |
Origin of Product |
United States |
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